molecular formula C11H12O3 B3113801 3-Oxo-4-(2-methylphenyl)butanoic acid CAS No. 1984037-91-3

3-Oxo-4-(2-methylphenyl)butanoic acid

Cat. No.: B3113801
CAS No.: 1984037-91-3
M. Wt: 192.21 g/mol
InChI Key: DYBQQSLTYOCZGK-UHFFFAOYSA-N
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Description

3-Oxo-4-(2-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H12O3. It is a carboxylic acid derivative with a ketone functional group at the third carbon and a 2-methylphenyl group attached to the fourth carbon. This compound has significant potential in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Oxo-4-(2-methylphenyl)butanoic acid involves a Friedel–Crafts acylation reaction. This reaction typically uses toluene and succinic anhydride as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel–Crafts Acylation: Toluene reacts with succinic anhydride in the presence of AlCl3 to form the desired product.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on using cost-effective raw materials, minimizing waste, and ensuring high yields and product purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(2-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Oxo-4-(2-methylphenyl)butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity and effects on cell function.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid functional groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-4-oxobutanoic acid: Similar structure but with a different substitution pattern on the aromatic ring.

    3-Methyl-2-oxo-butanoic acid: A related compound with a different substitution pattern on the aliphatic chain.

Uniqueness

3-Oxo-4-(2-methylphenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a ketone and carboxylic acid functional groups, along with the 2-methylphenyl substitution, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-methylphenyl)-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBQQSLTYOCZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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